

Precision Chemoinformatics: Navigating CAS for Chlorophenol Mannich Bases

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Compound of Interest

Compound Name:	4-Chloro-2-((2-methylbenzyl)amino)methylphenol
CAS No.:	1183115-88-9
Cat. No.:	B2798804

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Introduction: The Pharmacophore & The Challenge

Chlorophenol Mannich bases represent a critical scaffold in medicinal chemistry and industrial materials science. Formed via the condensation of a chlorophenol, formaldehyde, and an amine (primary or secondary), these compounds introduce a hydrophilic aminomethyl group () onto a lipophilic halogenated aromatic ring. This modification significantly alters physicochemical properties (logP, pKa), enhancing bioavailability for targets ranging from antimicrobial agents to corrosion inhibitors.

The Search Challenge: Searching for this class in the Chemical Abstracts Service (CAS) databases (accessed via SciFinder-n or STNext) is deceptively complex due to:

- **Regiochemistry:** The aminomethyl group can attach ortho or para to the hydroxyl group, depending on the position of the chlorine atom.
- **Nomenclature Variance:** Text searches fail because "Mannich base" is rarely part of the systematic name (e.g., 2-((dimethylamino)methyl)-4-chlorophenol).
- **Structural Noise:** Without precise query constraints, search algorithms may retrieve ethers, esters, or fused-ring systems (e.g., benzoxazines) that share the same connectivity but differ

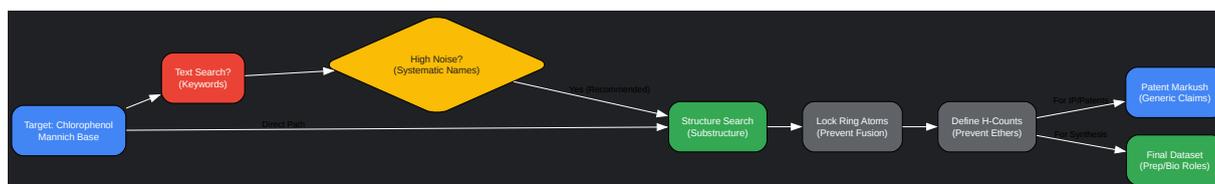
in chemical nature.

Strategic Framework: From Structure to Dataset

To ensure high recall (finding all relevant compounds) and high precision (filtering out noise), a multi-tiered search strategy is required.

The Search Decision Matrix

The following workflow illustrates the logical progression from a broad query to a refined dataset.



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Figure 1: Decision matrix for isolating chlorophenol Mannich bases. Note the critical pivot from text to structure searching to avoid nomenclature pitfalls.

Technical Deep Dive: Structure-Based Searching Protocols

As a Senior Scientist, I strongly advise against relying solely on text queries. The following protocol utilizes the Substructure Search (SSS) module within CAS SciFinder-n or STNext.

Protocol: Constructing the Query Scaffold

Objective: Retrieve all derivatives of phenol containing a chlorine atom and an aminomethyl group, while excluding unwanted fused rings.

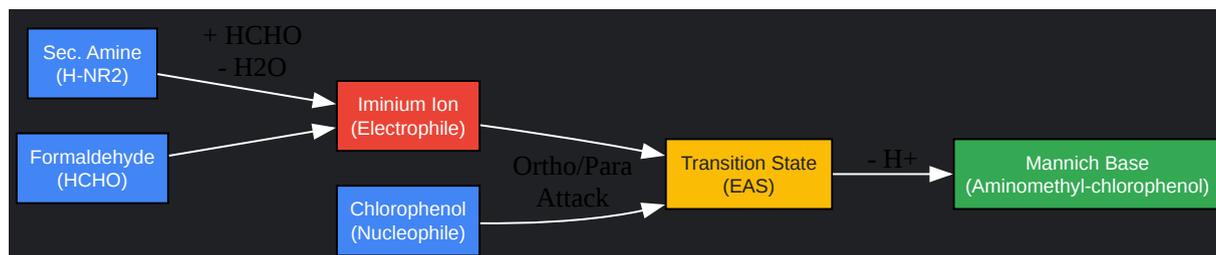
Step-by-Step Methodology:

- Draw the Core:
 - Launch the CAS Draw editor.^[1]
 - Draw a benzene ring.
 - Add a Hydroxyl group (-OH) to define the phenol.
 - Crucial Constraint: Right-click the Oxygen atom and set Hydrogen Count = 1.
 - Causality: If left unspecified, the system will retrieve ethers (O-alkyl) or esters (O-acyl), which are not Mannich bases.
- Define the Mannich Tail:
 - Draw a bond from the ring (ortho or para position) to a Carbon atom (methylene bridge).
 - Draw a bond from that Carbon to a Nitrogen atom.
 - Amine Variability: If you are interested in any amine (primary, secondary, tertiary, cyclic), leave the Nitrogen open or attach generic "R" groups. If looking for specific amines (e.g., dimethylamine), draw them explicitly.
- Position the Chlorine (The Variable Pointer):
 - Do not attach Chlorine to a fixed position unless you only want that specific isomer.
 - Technique: Use the "Variable Attachment Point" tool.^{[2][3]}
 - Draw a Chlorine atom disconnected from the ring.
 - Select the Chlorine and the remaining open ring positions (positions 3, 4, 5, 6).
 - Select "Group Attachment" (or similar tool depending on the editor version).

- Result: This queries for a chlorine atom at any available position on the ring.
- Locking the Ring (Ring Fusion Prevention):
 - Select all Carbon atoms in the benzene ring.
 - Set Ring Bond Count or Substitution attributes to "As Drawn" or "No Fusion".
 - Causality: Without this, your search will retrieve naphthols, quinolines, or benzoxazines where the "chlorophenol" pattern is embedded inside a larger polycyclic system.

Mechanistic Context for Reaction Searches

When searching for synthesis methods ("Preparation" role), understanding the reaction pathway helps in refining queries. The reaction proceeds via an electrophilic aromatic substitution.



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Figure 2: The Mannich reaction pathway.[4] The formation of the Iminium Ion is the rate-determining step for the electrophilic attack on the chlorophenol ring.

Data Analysis & Refining Results

Once the structure search is executed, you will likely retrieve a large dataset (1,000+ substances). Use CAS Roles to filter effectively.[5]

Comparative Analysis of Search Methods

The table below summarizes why the Structure Search protocol described above is superior to other methods.

Search Method	Precision	Recall	Common Pitfalls
Keyword Search	Low	Low	Misses systematic names; retrieves irrelevant text mentions.
Exact Structure	High	Very Low	Finds only the specific molecule drawn; misses derivatives.
Substructure (Unrefined)	Low	High	Retrieves fused rings (quinolines), ethers, and esters.
Substructure (Refined)	High	High	The Gold Standard. Uses H-counts and Ring Locks to isolate the pharmacophore.

Filtering by Role

To extract actionable intelligence, apply the following filters in SciFinder-n:

- Preparation: Select this role to find synthetic schemes, catalysts, and yields.
 - Tip: Combine with "Reaction" search to map the specific chlorophenol starting materials.
- Biological Study: Select this to access pharmacological data (MIC values for bacteria, IC50 for cancer lines).
- Uses: Identifies industrial applications (e.g., "Corrosion Inhibitor", "Antioxidant").

Case Study: 2-((dimethylamino)methyl)-4-chlorophenol

Scenario: A researcher needs to find the synthesis and antibacterial properties of the Mannich base derived from p-chlorophenol and dimethylamine.

Execution Protocol:

- Input: Draw 4-chlorophenol.
- Modification: Add a
group at the ortho position (position 2).
- Search Type: Select "Substructure" to find salts (HCl) or "Exact Search" for the free base.
- Refinement:
 - Filter by Document Type > Patent to check IP landscape.
 - Filter by Concept > Antibacterial Activity to find biological data.

Outcome: This specific search typically yields results linking to the Betti reaction variants and specific patents regarding water treatment biocides.

References

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